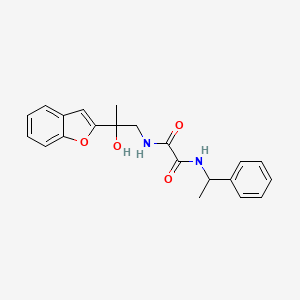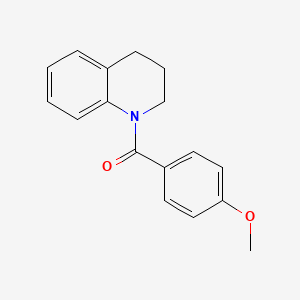
3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone” is a complex organic molecule that contains a quinoline ring and a methoxyphenyl group . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, a series of compounds was synthesized by condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a methoxyphenyl group, and a methanone group . The exact structure would need to be determined through analytical and spectral data, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the methoxy group might participate in ether cleavage reactions, and the carbonyl group in the methanone could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a quinoline ring are colorless, hygroscopic liquids that are slightly soluble in cold water but dissolve readily in hot water and most organic solvents .科学的研究の応用
Organic Synthesis and Chemical Properties
- Electrochemical Synthesis: Novel 8-amino-1,4-benzoxazine derivatives, exhibiting anti-stress oxidative properties, can be synthesized using an electrochemical method starting from compounds related to 3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone (Largeron & Fleury, 1998).
- Cytotoxicity and Synthesis: A series of novel trifluoromethyl-substituted derivatives starting from similar compounds showed significant cytotoxicity in human leukocytes at high concentrations, highlighting their potential in medicinal chemistry (Bonacorso et al., 2016).
- Fluorophore Characteristics: 6-Methoxy-4-quinolone, an oxidation product derived from similar compounds, was identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. This property makes it a suitable candidate for biomedical analysis (Hirano et al., 2004).
Pharmacological Applications
- mGlu1 Receptor Antagonist: JNJ16259685, a compound closely related to the target molecule, was identified as a highly potent, selective, and systemically active mGlu1 receptor antagonist. It shows excellent potencies in inhibiting mGlu1 receptor function and binding, which is significant for neurological disorder treatments (Lavreysen et al., 2004).
Chemical Analysis and Material Science
- Radiosynthesis: A detailed method for the carbon-14 radiosynthesis of XEN-D0401, a derivative of 4-(2-hydroxyphenyl)quinolin-2(1H)-one, was developed. This showcases the application of related compounds in the development of radiolabeled materials for scientific research (Kitson et al., 2010).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related compounds have been shown to interact with various proteins such asBacillus pasteurii urease . The role of these proteins can vary widely, from catalyzing biochemical reactions to regulating cellular processes.
Mode of Action
It’s known that similar compounds can undergonucleophilic substitution reactions . In these reactions, the compound could interact with its target by donating or accepting electrons, leading to changes in the target’s structure or function .
Biochemical Pathways
Related compounds have been found to influence theantioxidant activity in cells . This could potentially affect various downstream effects, such as reducing oxidative stress and inflammation.
Pharmacokinetics
It’s known that similar compounds can be metabolized in the body through processes likearomatic hydroxylation and O-demethylation . These processes can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Related compounds have been found to exhibitantioxidant activity , which could potentially protect cells from damage caused by harmful free radicals.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals can affect its reactivity. It’s known that this compound reacts exothermically with bases, including amines . Moreover, it’s incompatible with water, strong oxidizing agents, and alcohols . Therefore, the compound’s environment should be carefully controlled to ensure its stability and effectiveness.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-15-10-8-14(9-11-15)17(19)18-12-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-11H,4,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIKTAKKIUWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
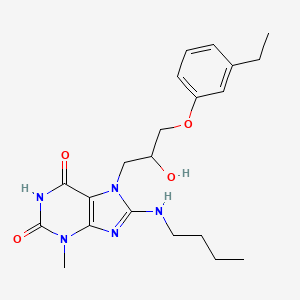
![N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2953851.png)
![N-(3-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2953855.png)
![3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2953856.png)
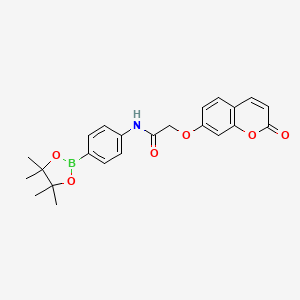

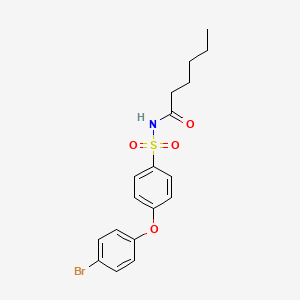
![N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2953864.png)
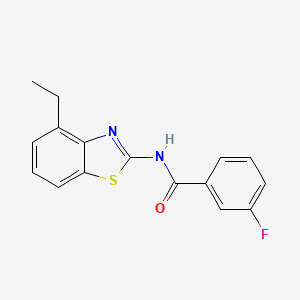
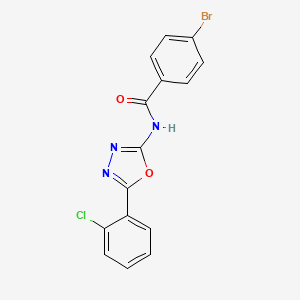

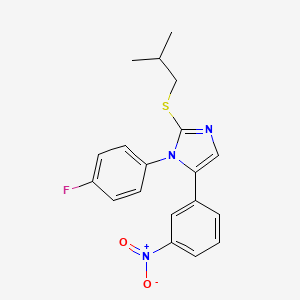
![Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2953870.png)
